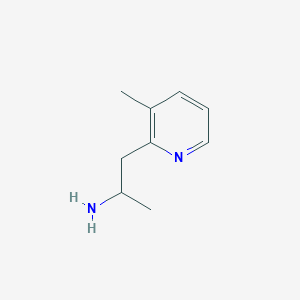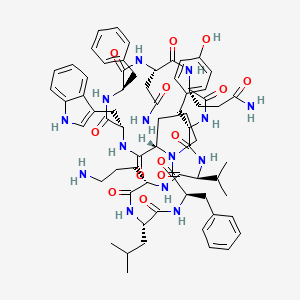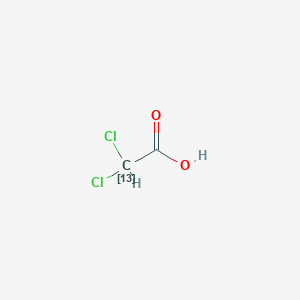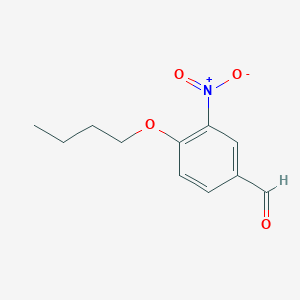
1-(3-Methylpyridin-2-YL)propan-2-amine
Descripción general
Descripción
1-(3-Methylpyridin-2-yl)propan-2-amine is a chemical compound with the empirical formula C9H14N2. It has a molecular weight of 150.22 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of 1-(3-Methylpyridin-2-yl)propan-2-amine isCC(N)Cc1ncccc1C . The InChI is 1S/C9H14N2/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6,10H2,1-2H3 .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Tertiary amines, synthesized through alkylation reactions, demonstrate effective corrosion inhibition on carbon steel. These compounds, such as 1,3-di-amino-propan-2-ol derivatives, act as anodic inhibitors by forming protective layers on metal surfaces, showing potential in corrosion science (Gao, Liang, & Wang, 2007).
Catalytic Applications
Palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including 2-iodopyridine and 3-iodopyridine, has been utilized to produce N-substituted nicotinamides and related compounds. This method is significant for synthesizing compounds of potential biological importance, highlighting the versatility of amines in chemical synthesis (Takács, Jakab, Petz, & Kollár, 2007).
Organometallic Chemistry
Research into low-valent aminopyridinato chromium methyl complexes reveals the potential for synthesizing organometallic compounds with unique electronic structures. These studies contribute to our understanding of metal-ligand interactions and the synthesis of novel organometallic complexes (Noor, Schwarz, & Kempe, 2015).
Antimicrobial and Antifungal Agents
Pyrazole derivatives, synthesized through reactions with primary amines, have been studied for their antitumor, antifungal, and antibacterial properties. The structural and biological activity analyses of these compounds contribute to the development of new pharmaceuticals (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Inorganic Chemistry
Studies on trialkyltantalum complexes stabilized by aminopyridinato ligands provide insights into the synthesis and structural characterization of inorganic compounds. These findings have implications for catalysis and materials science (Noor, Kretschmer, & Kempe, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-methylpyridin-2-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUIIOHWZULYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586311 | |
| Record name | 1-(3-Methylpyridin-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpyridin-2-YL)propan-2-amine | |
CAS RN |
91054-51-2 | |
| Record name | 1-(3-Methylpyridin-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-Dimethyl-N-[2-(pyridine-4-carbonyl)-phenyl]-propionamide](/img/structure/B1627083.png)


![1-[(4-Phenoxyphenyl)amino]anthraquinone](/img/structure/B1627087.png)





![4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine](/img/structure/B1627099.png)
![[2,7-Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-9H-fluoren-9-yl]methyl carbonochloridate](/img/structure/B1627102.png)
